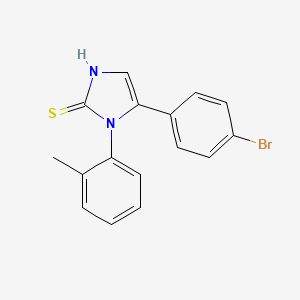
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol
Vue d'ensemble
Description
5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, also known as 5-Bromo-2-methyl-1H-imidazole-2-thiol, is an organosulfur compound that has been widely studied in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. This compound is of interest due to its potential applications in the development of new pharmaceuticals and materials. We will also discuss the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Corrosion Inhibition
- Research demonstrates the efficacy of benzimidazole derivatives, including compounds similar to 5-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol, as corrosion inhibitors for metals in acidic environments. These inhibitors, studied through methods like gravimetric analysis, electrochemical testing, and computational approaches, are shown to form protective layers on metal surfaces, revealing their potential for industrial applications (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Properties
- Imidazole derivatives, closely related to this compound, have been synthesized and shown to possess promising antimicrobial activities. These activities were evaluated using techniques like microbroth dilution and demonstrated effectiveness against various microbial species, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Structure and Docking Studies
- Structural analysis of similar imidazole compounds through methods like X-ray crystallography and molecular docking studies has been conducted. These studies offer insights into the molecular configurations and potential biological interactions of these compounds, which is crucial for drug design and biochemical research (Sharma et al., 2018).
Synthesis and Reaction Mechanisms
- The synthesis and detailed reaction mechanisms of compounds structurally akin to this compound have been explored. Studies focus on various synthetic routes and conditions, providing valuable information for the development of novel compounds in medicinal chemistry (Hu Zhi-zhi, 2009).
Electrochemical Properties
- Investigations into the electrochemical properties of imidazole-2-thiols, a group that includes compounds similar to this compound, provide insights into their redox behavior. Such studies are essential for understanding the chemical reactivity and potential applications of these compounds in various fields (Po et al., 1991).
Antimicrobial Agents Synthesis
- The synthesis of novel imidazole compounds, closely related to the target compound, with potent antimicrobial properties, has been a subject of research. These studies aim to expand the range of effective antimicrobial agents and explore new therapeutic avenues (Narwal et al., 2012).
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3-(2-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-11-4-2-3-5-14(11)19-15(10-18-16(19)20)12-6-8-13(17)9-7-12/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZLNJJRGKCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


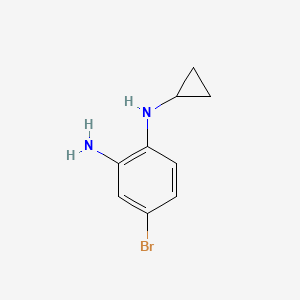


![N-[2-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B1438897.png)
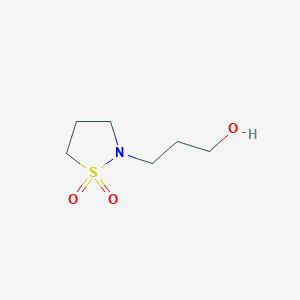

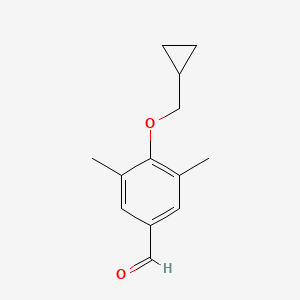
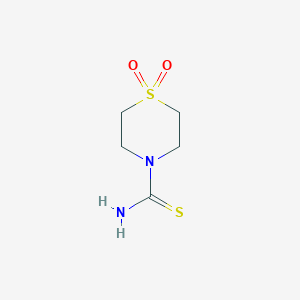
![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
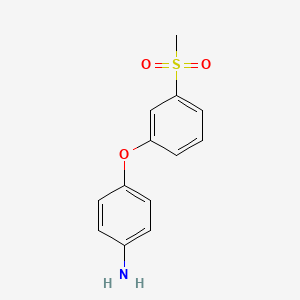
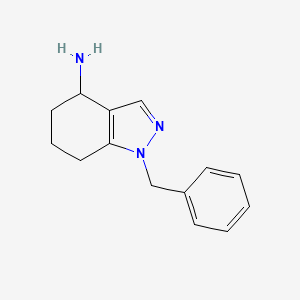

![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)

